molecular formula C16H14F3NO2S B2401173 (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034344-47-1

(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2401173
CAS No.: 2034344-47-1
M. Wt: 341.35
InChI Key: QPMQCHHYNIYXBB-UHFFFAOYSA-N
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Description

The compound "(4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone" is a structurally complex molecule featuring three key motifs:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle, which enhances conformational rigidity compared to larger rings like piperazine.
  • Trifluoroethoxy substituent: A 2,2,2-trifluoroethoxy group at the 3-position of the azetidine, introducing hydrophobicity and metabolic stability due to the strong C–F bonds .

Properties

IUPAC Name

(4-thiophen-2-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)10-22-13-8-20(9-13)15(21)12-5-3-11(4-6-12)14-2-1-7-23-14/h1-7,13H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMQCHHYNIYXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene-Phenyl Intermediate: This step involves coupling a thiophene derivative with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the intermediate.

    Addition of the Trifluoroethoxy Group: The trifluoroethoxy group is typically introduced through an etherification reaction using a trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and thiophene rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group could enhance its binding affinity or metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed based on substituents, heterocycles, and functional groups:

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents Heterocycle Type Notable Features Reference
Target Compound Phenyl-methanone-azetidine 4-(Thiophen-2-yl)phenyl; 3-(2,2,2-trifluoroethoxy) Azetidine Rigid four-membered ring; trifluoroethoxy enhances lipophilicity
Thiophen-2-yl(4-(3-(4-(thiophene-2-carbonyl)-2-tosyl-1H-pyrrol-3-yl)phenyl)-5-tosyl-1H-pyrrol-3-yl)methanone (6c) Bis-pyrrole-methanone Thiophene-2-carbonyl; tosyl groups Pyrrole Extended π-conjugation; sulfonyl groups may improve solubility
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Piperazine-ethanone Thiophen-2-yl; 4-(trifluoromethyl)phenyl Piperazine Flexible six-membered ring; trifluoromethyl enhances electron-withdrawing effects
(S)-Ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate Pyrimidine-azetidine hybrid Chlorophenyl; trifluoroethoxy; pyrazole Azetidine (implied) Complex peptidomimetic structure; designed for solid dosage forms
(3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-(difluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)methanone Spiroazetidine-oxadiazole Difluoromethoxyphenyl; spiroheterocycle Azetidine + Spiro ring Spiro architecture for 3D diversity; oxadiazole adds hydrogen-bonding capacity

Key Findings from Structural Analysis

Comparatively, the spiroazetidine in introduces 3D structural complexity, which is advantageous in fragment-based drug discovery .

Fluorinated Substituents: The trifluoroethoxy group in the target compound and ’s pyrimidine derivative enhances metabolic stability over non-fluorinated analogues (e.g., 6c’s tosyl groups) . MK47’s trifluoromethyl group provides strong electron-withdrawing effects, which may alter binding kinetics compared to the target’s trifluoroethoxy .

Aromatic Systems :

  • The thiophen-2-yl group in the target compound and MK47 contributes to π-stacking interactions, similar to 6c’s thiophene-carbonyl motif .
  • ’s pyrimidine-azetidine hybrid incorporates a nitrogen-rich aromatic system, likely improving solubility over purely hydrocarbon-based scaffolds .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (triazole-thioether coupling) and (SN2 displacement for trifluoroethoxy installation) .
  • In contrast, 6c’s bis-pyrrole structure requires multistep coupling, reducing synthetic yield .

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison to Analogues
2,2,2-Trifluoroethoxy Metabolic stability; lipophilicity More polar than MK47’s trifluoromethyl; less bulky than 6c’s tosyl
Azetidine Conformational rigidity More rigid than piperazine (MK47); less strained than spiro systems
Thiophen-2-yl π-π interactions Similar to 6c’s thiophene-carbonyl but less electron-deficient

Biological Activity

The compound (4-(Thiophen-2-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic molecule characterized by a unique structure that combines a thiophene ring, a phenyl group, and an azetidine ring with a trifluoroethoxy substituent. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The IUPAC name for this compound is (4-thiophen-2-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone . It has the following chemical identifiers:

  • CAS Number: 2034344-47-1
  • Molecular Formula: C16H14F3NO2S
  • InChI Key: QPMQCHHYNIYXBB-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. The trifluoroethoxy group may enhance its binding affinity and metabolic stability, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research into the biological activity of related compounds indicates that derivatives containing thiophene and azetidine structures often exhibit various pharmacological properties, including:

  • Anticancer Activity: Compounds with similar structural motifs have been evaluated for their efficacy against different cancer cell lines. For example, thiazolidinone derivatives featuring trifluoroethoxy groups demonstrated notable cytotoxic effects against glioblastoma cells in vitro .
  • Antimicrobial Properties: Some derivatives have shown efficacy against bacterial strains and may serve as potential antibiotics.

Anticancer Activity

A study evaluated the anticancer properties of thiazolidinone derivatives linked to phenyl and trifluoroethoxy groups. The results indicated that specific compounds had significant cytotoxic effects on glioblastoma cells (LN229), assessed through MTT assays and colony formation tests. Notably, compounds 5b, 5c, and 5e exhibited the highest efficacy against these cells .

Binding Affinity Studies

In another research effort, the binding affinities of similar compounds were assessed against key cancer-related targets such as AURKA and VEGFR-2. The following table summarizes the binding affinities (in kcal/mol):

CompoundAURKAVEGFR-2
Temozolomide-5.7-5.9
5a-9.8-8.2
5b-9.0-8.7
5c-8.9-9.0
5d-9.2-8.1
5e-8.7-7.9
5f-8.0-9.4

These findings suggest that modifications to the core structure can significantly enhance biological activity and target specificity.

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